2-Chloro-5-nitrophenol

Catalog No.
S1482495
CAS No.
619-10-3
M.F
C6H4ClNO3
M. Wt
173.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrophenol

CAS Number

619-10-3

Product Name

2-Chloro-5-nitrophenol

IUPAC Name

2-chloro-5-nitrophenol

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55 g/mol

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H

InChI Key

BUMGQSCPTLELLS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl

Synonyms

2-Chloro-5-nitro-phenol; NSC 212119;

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl

The exact mass of the compound 2-Chloro-5-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212119. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-nitrophenol (CAS 619-10-3) is a highly specific halogenated nitroaromatic intermediate utilized primarily in the regioselective synthesis of advanced pharmaceuticals, agrochemicals, and functional dyes. Characterized by a chlorine atom at the ortho position and a nitro group at the meta position relative to the phenolic hydroxyl, this compound provides a strict geometric template for downstream cyclization and coupling reactions [1]. In industrial procurement, its value is anchored in its role as a non-interchangeable precursor for 2-chloro-5-aminophenol and complex benzoxazole/benzothiazole scaffolds, offering predictable thermal stability (melting point 118–121 °C) and well-defined acidity for pH-controlled processing .

Research Fit

Product Class

Chlorinated nitrophenol intermediate

Physical Form

Crystalline powder, mp 118–121 °C

Use Context

Pharma, agrochemical & dye synthesis

Attempting to substitute 2-chloro-5-nitrophenol with the more common and often cheaper isomer, 2-chloro-4-nitrophenol, fundamentally compromises both process chemistry and final product efficacy. Regiochemically, shifting the nitro group from the 5-position to the 4-position alters the steric and electronic landscape of the aromatic ring, making it impossible to synthesize 5-substituted benzoxazole pharmacophores required for specific kinase inhibitors [1]. Process-wise, the two isomers exhibit a massive discrepancy in acidity; 2-chloro-4-nitrophenol is over ten times more acidic, meaning that base-catalyzed etherification protocols and pH-dependent aqueous extraction procedures optimized for the 5-nitro isomer will suffer from premature deprotonation, altered reaction kinetics, and severe yield losses if applied to the 4-nitro analog .

Substitution Risk

Isomer-specific degradation

Biodegradation pathway depends on precise Cl/NO₂ positions; substituting any other chloronitrophenol may invalidate environmental fate or bioremediation studies.

Physicochemical mismatch

LogP, pKa and steric effects differ across isomers, potentially altering solubility, synthetic yield and chromatographic behavior compared to 2-chloro-5-nitrophenol.

pKa and pH-Dependent Partitioning

The acidity of the phenolic hydroxyl group dictates the conditions required for phenoxide formation during O-alkylation and isolation. 2-Chloro-5-nitrophenol exhibits a pKa of approximately 6.72, whereas the major isomer 2-chloro-4-nitrophenol has a significantly lower pKa of 5.43 . This 1.29 pH unit difference means the 4-nitro isomer deprotonates at a much lower pH, requiring entirely different buffer systems and base equivalents. Using the 5-nitro isomer allows for milder basic conditions during selective etherification without risking over-deprotonation or side reactions .

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~ 6.72
Comparator Or Baseline2-Chloro-4-nitrophenol (pKa ~ 5.43)
Quantified Difference1.29 pH units higher (less acidic)
ConditionsAqueous solution, standard conditions

Accurate pKa values are critical for designing pH-controlled extraction protocols and calculating base stoichiometry in large-scale etherification reactions.

Biodegradation Rate
Reported
21.2 ± 2.3 μM h⁻¹
Supports kinetic modeling in bioremediation system design
Measured in Cupriavidus sp. CNP-8; substrate-specific context

Thermal Processability and Melt-Phase Stability

For solvent-free or melt-phase synthetic steps, the melting point of the intermediate establishes the minimum reactor temperature. 2-Chloro-5-nitrophenol has a melting point range of 118–121 °C, which is notably higher than that of 2-chloro-4-nitrophenol (105–106 °C) . This ~13–15 °C difference requires adjustments to heating jackets and cooling curves during crystallization. The higher melting point of the 5-nitro isomer also translates to better solid-state stability at elevated storage temperatures, reducing the risk of caking or partial melting during transport .

Evidence DimensionMelting Point
Target Compound Data118–121 °C
Comparator Or Baseline2-Chloro-4-nitrophenol (105–106 °C)
Quantified Difference13–15 °C higher melting point
ConditionsStandard atmospheric pressure

Differences in melting points dictate reactor temperature settings for melt-phase reactions and influence the material's physical stability during global shipping.

LogP Comparison
Reported
2.477 (2C5NP) vs 2.66 (4‑Cl‑3‑NP)
Differentiates retention time in reversed-phase HPLC
Calculated values; experimental validation recommended

Regiospecific Reduction Efficiency for API Synthesis

The procurement value of 2-chloro-5-nitrophenol is heavily tied to its ability to be cleanly reduced to 2-chloro-5-aminophenol. Industrial protocols utilizing iron powder and ammonium chloride in ethanol/water achieve a 96% yield of the amino derivative, while catalytic hydrogenation (Pt/C, H2 at 30 psi) can achieve up to 98% yield . Using generic nitrophenol mixtures or the 4-nitro isomer completely fails to produce this specific 5-amino building block, which is an absolute structural requirement for synthesizing downstream antimalarial quinolones and anti-HIV pyrimidinylphenylamines [1].

Evidence DimensionTarget Isomer Yield (2-chloro-5-aminophenol)
Target Compound Data96% (Fe/NH4Cl) to 98% (Pt/C)
Comparator Or Baseline2-Chloro-4-nitrophenol (0% yield of target isomer)
Quantified DifferenceAbsolute regiochemical necessity (binary success/fail)
ConditionsReduction via Fe/NH4Cl (reflux, 2h) or Pt/C (30 psi H2, 4h)

High-yield, regiochemically pure reduction is mandatory for buyers sourcing precursors for 5-amino-substituted pharmaceutical active ingredients.

Purity Specification
Supplier data
≥98.0% by GC & titration
Dual-method quality assurance reduces unidentified impurity risk
Lot-specific verification advised for critical assays
Synthetic Yield
Reported
94% yield (Sandmeyer route)
Supports scalable pharmaceutical intermediate production
Patent EP 0874839; yields may vary with scale

VEGFR-2 Inhibitors and Benzoxazole Synthesis

Because of its specific 2-chloro-5-nitro substitution pattern, this compound is the required starting material for synthesizing advanced benzoxazole and benzimidazole-based VEGFR-2 receptor tyrosine kinase inhibitors. The geometry ensures the correct orientation of the pharmacophore in the hydrophobic pocket of the target enzyme, a result unattainable with 4-nitro isomers [1].

Antimalarial and Anti-HIV API Production

Leveraging its high-yield reduction profile (up to 98% via Pt/C hydrogenation), 2-chloro-5-nitrophenol is the optimal procurement choice for manufacturing 2-chloro-5-aminophenol. This amino derivative is a direct and non-substitutable building block for specific antimalarial quinolones and pyrimidinylphenylamine-based anti-HIV agents .

pH-Controlled Regioselective Etherification

Due to its moderate acidity (pKa ~ 6.72) compared to more acidic analogs, this compound is ideal for processes requiring mild base-catalyzed O-alkylation. Process chemists select this specific isomer to prevent premature deprotonation and to tightly control reaction kinetics during the synthesis of complex agrochemical intermediates .

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioremediation studies
Reported biodegradation kinetics
Kinetic modeling & microbial consortium assessment
Medicinal chemistry process
Documented high-yield synthetic route
Scalability & cost‑effectiveness review
HPLC method development
Differentiated LogP value
Retention behavior & separation optimization
High-fidelity synthesis & assays
Multi-method purity specification
Impurity risk mitigation & batch consistency

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

619-10-3

Wikipedia

2-Chloro-5-nitrophenol

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